Methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 175.66 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is typically synthesized through the reaction of piperidine with methyl 2-methoxyacetate, resulting in an ester that is often used in pharmaceutical formulations and research.
The compound is classified as a piperidine derivative and can be sourced from various chemical suppliers specializing in pharmaceutical-grade compounds. Its CAS number is 168986-49-0, which facilitates its identification in chemical databases and literature. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
The synthesis of methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride typically involves the following steps:
In industrial settings, large-scale production methods are employed to ensure consistent quality. Advanced equipment allows for precise control over reaction parameters such as temperature, pressure, and time, resulting in high yields of the desired product .
The compound features a piperidine ring with a methoxy group and an acetate moiety. The piperidine ring contributes to its biological activity, while the methoxy group enhances its lipophilicity.
Methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride can undergo several chemical reactions:
Reagents commonly used include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction reactions .
The mechanism of action of methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride involves its interaction with specific biological targets, particularly receptors in the central nervous system. The piperidine ring can act as a ligand for various neurotransmitter receptors, modulating neurotransmission pathways that influence mood, cognition, and behavior.
Relevant data indicates that it should be stored in a cool, dry place to maintain its integrity .
Methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride has several scientific uses:
This compound exemplifies the versatility of piperidine derivatives in medicinal chemistry, highlighting their potential for developing new therapeutic agents .
The construction of the piperidine-acetate core relies on nucleophilic substitution reactions between piperidine derivatives and α-haloacetate esters. tert-Butyl 4-oxopiperidine-1-carboxylate or unprotected piperidin-4-one serve as common starting materials. Nucleophiles like lithium piperidide or Grignard reagents (e.g., piperidin-4-ylmagnesium chloride) displace halogens (Cl, Br) from methyl chloroacetate or methyl bromoacetate. Key variables include:
Table 1: Nucleophile Performance in Acetate-Piperidine Hybridization
Nucleophile | Leaving Group | Temperature (°C) | Yield (%) | Major Side Product |
---|---|---|---|---|
Piperidin-4-yllithium | Cl | -78 to 0 | 85-88 | Dialkylated acetate |
N-Boc-piperidin-4-yllithium | Br | -30 to 25 | 78-82 | Enol ethers |
Piperidin-4-ylmagnesium bromide | Cl | 0 to 25 | 70-75 | Tertiary alcohol derivatives |
Methoxy installation occurs via acid-catalyzed nucleophilic substitution on α-hydroxy intermediates or direct O-alkylation. Optimized pathways include:
Table 2: Methoxy Group Introduction Efficiency
Method | Catalyst/Base | Methylating Agent | Yield (%) | N-Methyl Byproduct (%) |
---|---|---|---|---|
Acid-catalyzed transesterification | BF₃·OEt₂ (5 mol%) | CH₃OH | 80-85 | <5 |
Williamson ether synthesis | NaH (2.2 eq) | CH₃I | 75-80 | 10-15 |
Phase-transfer catalysis | TBAB (10 mol%) | (CH₃O)₂SO₄ | 70-75 | 8-12 |
Esterification and hydrochloride salt crystallization are solvent-dependent:
Scale-up faces hurdles in exothermic steps and workup efficiency:
Table 3: Flow Reactor Performance for Key Synthesis Steps
Step | Reactor Type | Residence Time (min) | Conversion (%) | Fouling Incidence |
---|---|---|---|---|
Nucleophilic substitution | Tube-in-tube (Teflon AF) | 30 | 92-95 | Low |
Methoxylation | Packed-bed (SiO₂) | 45 | 85-88 | Moderate |
Esterification | Coiled-flow (PFA) | 60 | 90-93 | None |
Salt formation | Crystallizer | 120 | 98 (purity) | High (scaling) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2